molecular formula C23H26N2OS B5980062 N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE

N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE

Cat. No.: B5980062
M. Wt: 378.5 g/mol
InChI Key: YTAWGFRREZNORT-UHFFFAOYSA-N
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Description

N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-13-THIAZOL-2-YL}-4-PROPYLBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylbenzamide moiety enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2OS/c1-5-6-17-7-9-20(10-8-17)22(26)25-23-24-21(16(4)27-23)19-13-11-18(12-14-19)15(2)3/h7-15H,5-6H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAWGFRREZNORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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